molecular formula C15H20N5Na2O8P B13434431 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

Cat. No.: B13434431
M. Wt: 475.30 g/mol
InChI Key: WESACHJAWGKWJI-JPNCWPDTSA-L
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Description

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various biological processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine derivatives. The process often requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The phosphate group can be substituted with other functional groups to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with ketone or aldehyde functionalities, while substitution reactions can produce a wide range of analogs with different biological activities.

Scientific Research Applications

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleotide analogs.

    Biology: The compound is studied for its role in cellular energy transfer and signal transduction.

    Medicine: It has potential therapeutic applications in treating metabolic disorders and as a component of antiviral drugs.

    Industry: The compound is used in the production of biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, playing a crucial role in phosphorylation and dephosphorylation reactions. These processes are essential for regulating cellular activities such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate: A precursor to the compound, involved in similar biochemical processes.

    Adenosine diphosphate: Another nucleotide with similar functions in energy transfer.

    Adenosine triphosphate: The primary energy carrier in cells, closely related to the compound in terms of structure and function.

Uniqueness

Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is unique due to its specific structural modifications, which confer distinct biochemical properties. These modifications enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H20N5Na2O8P

Molecular Weight

475.30 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C15H22N5O8P.2Na/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26;;/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26);;/q;2*+1/p-2/b8-2+;;/t9-,11-,12-,15-;;/m1../s1

InChI Key

WESACHJAWGKWJI-JPNCWPDTSA-L

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)/CO.[Na+].[Na+]

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)CO.[Na+].[Na+]

Origin of Product

United States

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